
3-(1-Aminocyclopropyl)-2-propenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminocyclopropyl)-2-propenoic acid (ACPA) is a compound that has been widely studied for its potential therapeutic applications. It is an analog of glutamic acid and has been found to selectively activate the metabotropic glutamate receptor subtype 5 (mGluR5).
科学研究应用
3-(1-Aminocyclopropyl)-2-propenoic acid has been studied extensively for its potential therapeutic applications. It has been found to be a potent and selective activator of mGluR5, which is involved in various physiological processes such as learning and memory, pain perception, and drug addiction. 3-(1-Aminocyclopropyl)-2-propenoic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been found to have analgesic effects in animal models of chronic pain.
作用机制
3-(1-Aminocyclopropyl)-2-propenoic acid selectively activates mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. These pathways are involved in various physiological processes such as synaptic plasticity, neuroprotection, and cell survival.
Biochemical and Physiological Effects:
3-(1-Aminocyclopropyl)-2-propenoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as glutamate, dopamine, and noradrenaline. It has also been found to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). 3-(1-Aminocyclopropyl)-2-propenoic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to have antioxidant effects by reducing the production of reactive oxygen species (ROS).
实验室实验的优点和局限性
3-(1-Aminocyclopropyl)-2-propenoic acid has several advantages for lab experiments. It is a selective activator of mGluR5, which allows for the study of specific downstream signaling pathways. It is also a potent activator of mGluR5, which allows for the study of its effects at low concentrations. However, 3-(1-Aminocyclopropyl)-2-propenoic acid has some limitations for lab experiments. It is not orally bioavailable and must be administered through injection. It also has a short half-life and must be administered frequently.
未来方向
There are several future directions for the study of 3-(1-Aminocyclopropyl)-2-propenoic acid. One direction is the development of more potent and selective activators of mGluR5. Another direction is the study of the effects of 3-(1-Aminocyclopropyl)-2-propenoic acid on other physiological processes such as inflammation and oxidative stress. The development of more effective delivery methods for 3-(1-Aminocyclopropyl)-2-propenoic acid is also an important future direction. Finally, the translation of 3-(1-Aminocyclopropyl)-2-propenoic acid into clinical applications for the treatment of neurological disorders is an important future direction.
合成方法
3-(1-Aminocyclopropyl)-2-propenoic acid can be synthesized through a multistep process involving the reaction of cyclopropane carboxylic acid with diethylamine and then with acryloyl chloride. The resulting product is then treated with hydrogen chloride to obtain 3-(1-Aminocyclopropyl)-2-propenoic acid in its hydrochloride salt form.
属性
CAS 编号 |
103500-27-2 |
|---|---|
产品名称 |
3-(1-Aminocyclopropyl)-2-propenoic acid |
分子式 |
C13H20Cl2N2O |
分子量 |
127.14 g/mol |
IUPAC 名称 |
(E)-3-(1-aminocyclopropyl)prop-2-enoic acid |
InChI |
InChI=1S/C6H9NO2/c7-6(3-4-6)2-1-5(8)9/h1-2H,3-4,7H2,(H,8,9)/b2-1+ |
InChI 键 |
ZVPGNTVIPBYUKE-OWOJBTEDSA-N |
手性 SMILES |
C1CC1(/C=C/C(=O)O)N |
SMILES |
C1CC1(C=CC(=O)O)N |
规范 SMILES |
C1CC1(C=CC(=O)O)N |
同义词 |
3-(1-aminocyclopropyl)-2-propenoic acid 3-ACPPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



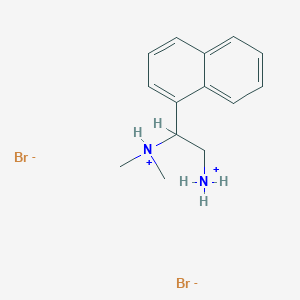
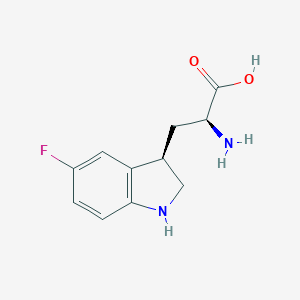

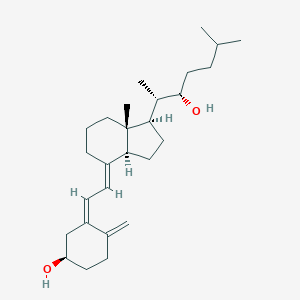
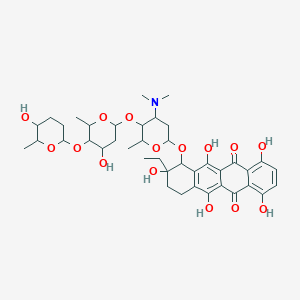
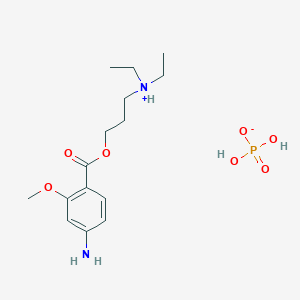
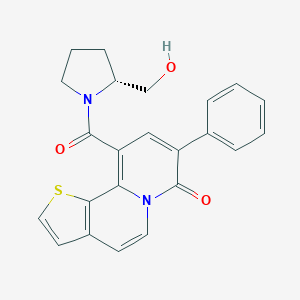

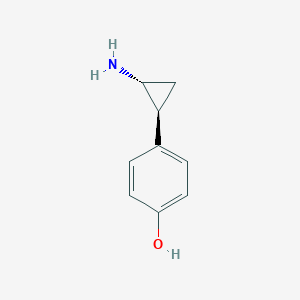
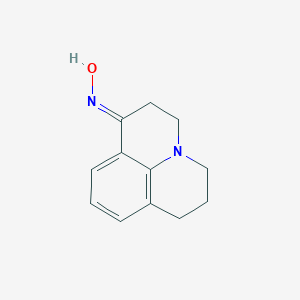
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
